N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is an organic compound that features a difluorophenyl group and a pyrimidin-2-yloxy group attached to an acetamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.
Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on a phenyl ring with fluorine atoms, which can be done using fluorinating agents.
Attachment of the Pyrimidin-2-yloxy Group: This can be achieved through nucleophilic substitution reactions where the pyrimidin-2-yloxy group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological targets is desired.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can involve binding to the active site, allosteric sites, or other regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)-2-(pyridin-2-yloxy)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(3,4-difluorophenyl)-2-(pyrimidin-4-yloxy)acetamide: Similar structure but with the pyrimidine ring attached at a different position.
N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)propionamide: Similar structure but with a propionamide backbone instead of an acetamide backbone.
Uniqueness
N-(3,4-difluorophenyl)-2-(pyrimidin-2-yloxy)acetamide is unique due to the specific arrangement of its functional groups, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-pyrimidin-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2/c13-9-3-2-8(6-10(9)14)17-11(18)7-19-12-15-4-1-5-16-12/h1-6H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGOFPNBKWKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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